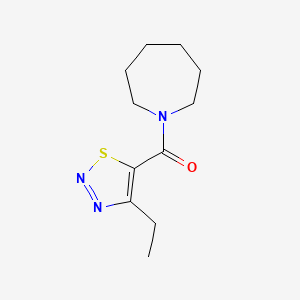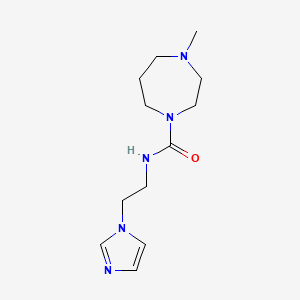![molecular formula C14H22N2O3 B7571268 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TTA-386 or TTA-A2, and it is a selective and potent agonist for the G protein-coupled receptor GPR40.
Mécanisme D'action
The mechanism of action of 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone involves its binding to and activation of the GPR40 receptor. This activation leads to the activation of downstream signaling pathways, including the phospholipase C pathway, which ultimately results in enhanced insulin secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone include its ability to enhance glucose-stimulated insulin secretion, improve glucose tolerance, and reduce blood glucose levels. In addition, TTA-386 has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone in lab experiments include its potency and selectivity for the GPR40 receptor, as well as its potential therapeutic applications. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone. One potential area of research is the development of more potent and selective agonists for the GPR40 receptor. Another area of research is the investigation of the potential therapeutic applications of TTA-386 in other diseases, such as neurodegenerative diseases and cancer. Finally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone involves the condensation of 4-(Cyclohex-3-ene-1-carbonyl)piperazine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by standard purification techniques such as column chromatography.
Applications De Recherche Scientifique
1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone has various scientific research applications, including its potential use as a therapeutic agent for the treatment of type 2 diabetes. This compound is a selective agonist for GPR40, which is a receptor that plays a crucial role in glucose homeostasis. By activating this receptor, TTA-386 can enhance glucose-stimulated insulin secretion and improve glucose tolerance.
Propriétés
IUPAC Name |
1-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-19-11-13(17)15-7-9-16(10-8-15)14(18)12-5-3-2-4-6-12/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAUJJMKEVCAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)



![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)


![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)

